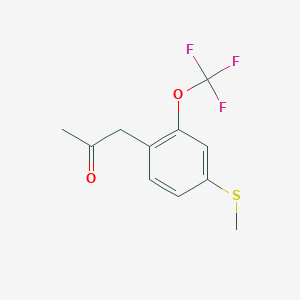
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, including the introduction of the trifluoromethoxy and methylthio groups to the aromatic ring, followed by the formation of the propan-2-one moiety. Common synthetic routes may involve the use of reagents such as trifluoromethoxybenzene, methylthiol, and acetone under specific reaction conditions like controlled temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and methylthio groups may play a role in modulating the compound’s binding affinity and specificity. The pathways involved in its action can include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(4-Methoxy-2-(trifluoromethoxy)phenyl)propan-2-one: This compound lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-(Methylthio)-2-methoxyphenyl)propan-2-one: This compound lacks the trifluoromethoxy group, which may influence its physical properties and interactions with molecular targets.
The uniqueness of this compound lies in the combination of the trifluoromethoxy and methylthio groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11F3O2S |
|---|---|
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(17-2)6-10(8)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
Clé InChI |
BAWXERFWEAWSOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)SC)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















